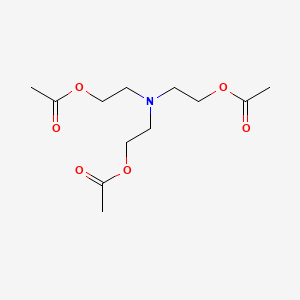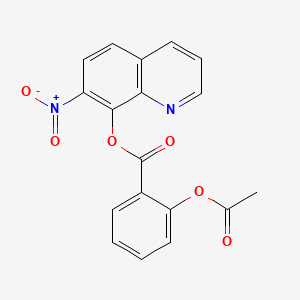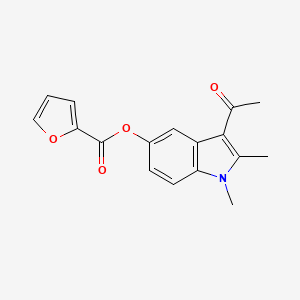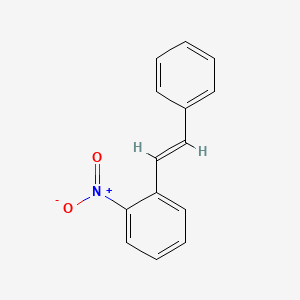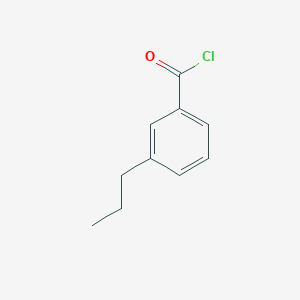
3-Propylbenzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Propylbenzoyl chloride is an organic compound with the molecular formula C10H11ClO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a propyl group at the third position. This compound is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Propylbenzoyl chloride can be synthesized through the Friedel-Crafts acylation of propylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound involves the chlorination of 3-propylbenzoic acid using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form 3-propylbenzoic acid. This reaction typically involves the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can lead to the formation of 3-propylbenzyl alcohol. Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols. For example, reacting with ammonia (NH3) can yield 3-propylbenzamide.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like NH3, ROH, or RSH in the presence of a base.
Major Products Formed:
Oxidation: 3-Propylbenzoic acid.
Reduction: 3-Propylbenzyl alcohol.
Substitution: 3-Propylbenzamide, 3-propylbenzoate, etc.
Aplicaciones Científicas De Investigación
3-Propylbenzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: this compound is employed in the production of polymers, resins, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-propylbenzoyl chloride involves its reactivity as an acylating agent. The compound can react with nucleophiles to form amides, esters, and other derivatives. The molecular targets include nucleophilic sites on proteins, enzymes, and other biomolecules, leading to the formation of covalent bonds and modification of their functions.
Comparación Con Compuestos Similares
Benzoyl chloride: Lacks the propyl group and is more reactive due to the absence of steric hindrance.
4-Propylbenzoyl chloride: Similar structure but with the propyl group at the fourth position, leading to different reactivity and properties.
3-Methylbenzoyl chloride: Contains a methyl group instead of a propyl group, resulting in different steric and electronic effects.
Uniqueness: 3-Propylbenzoyl chloride is unique due to the presence of the propyl group at the third position, which influences its reactivity and the types of reactions it can undergo. This structural feature makes it suitable for specific applications in organic synthesis and industrial processes.
Propiedades
Número CAS |
365427-91-4 |
|---|---|
Fórmula molecular |
C10H11ClO |
Peso molecular |
182.64 g/mol |
Nombre IUPAC |
3-propylbenzoyl chloride |
InChI |
InChI=1S/C10H11ClO/c1-2-4-8-5-3-6-9(7-8)10(11)12/h3,5-7H,2,4H2,1H3 |
Clave InChI |
LPAGINTVAKHGHU-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=CC=C1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9b-Ethoxy-2,3-dihydro-[1,3]oxazolo[2,3-a]isoindol-5-one](/img/structure/B13828363.png)


![(2S,10bS)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline](/img/structure/B13828376.png)
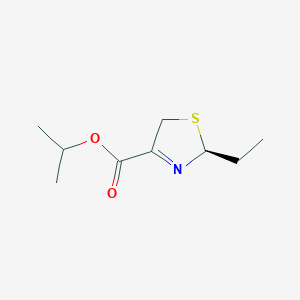
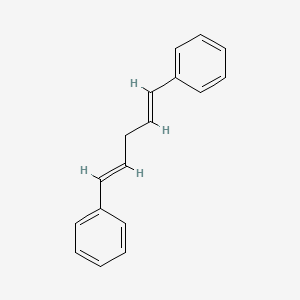
![Disodium;4-hydroxy-3-[[2-methyl-4-[(2-methyl-4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate](/img/structure/B13828388.png)

![(Z)-2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)-3-oxo-3-phenyl-N-(m-tolyl)propanamide](/img/structure/B13828409.png)
![(4S)-4-[(1R)-1-hydroxy-2-[[1-(3-propan-2-ylphenyl)cyclopropyl]amino]ethyl]-19-methyl-11,16-dioxa-3,18-diazatricyclo[15.3.1.16,10]docosa-1(21),6(22),7,9,17,19-hexaen-2-one](/img/structure/B13828410.png)
